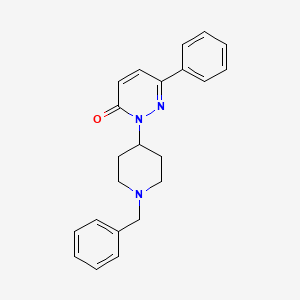

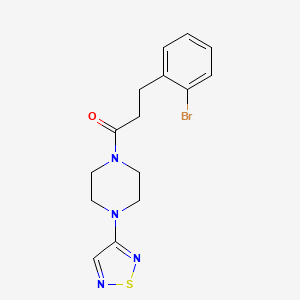

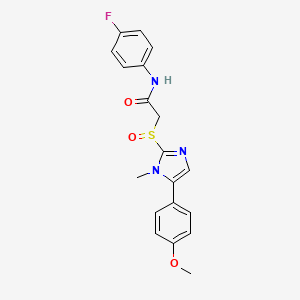

![molecular formula C8H12N2 B2712939 (R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 2230789-85-0](/img/structure/B2712939.png)

(R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . Another study mentioned the synthesis of pyrrolopyrazines derivatives from 2-bromo-5-methoxypyrazine and propargyl amines or ethers through the Pd-catalyzed intermolecular cycloisomerization strategy .Molecular Structure Analysis

The structure of pyrrolopyrazine includes a pyrrole and a pyrazine ring . Pyrazine is a symmetrical molecule with the chemical formula C4H4N2, comprising a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .Chemical Reactions Analysis

Pyrrolopyrazine derivatives have shown a wide range of chemical reactivity profiles. They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . The redox reactions of a pyrazine-bridged binuclear have also been investigated .Physical and Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .科学的研究の応用

Pyrazines in Food Science

Pyrazines are volatile heterocyclic nitrogen-containing compounds contributing to baking, roasted, and nutty flavors in food products. The generation of pyrazines from the Maillard reaction (MR) is a focal point in food science for enhancing desirable flavors. Strategies to control pyrazine synthesis include utilizing new reactants, modifying reaction conditions, and adopting emerging technologies like ultrasound, which promotes pyrazines formation in MR model systems due to the high temperature and pressure environment favored by the MR (Yu et al., 2021).

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, known for their diverse pharmacological effects, have been synthesized and evaluated as agents with antiproliferative, anti-infective, and cardiovascular or nervous system effects. Notably, pyrazine-based drugs have entered clinical use worldwide, demonstrating the rapid growth of this class in pharmacological research. Areas of interest include inhibitors of protein kinases and β-secretase, promising for antiproliferative applications and Alzheimer’s disease treatment, respectively (Doležal & Zítko, 2015).

Pyrazine and Phenazine in Medicinal Chemistry

The biological activities of pyrazine and phenazine compounds, relevant to disease treatment, are a significant research area. These heterocycles have been utilized in innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs, showing promise in medicine due to their therapeutic value in various diseases (Huigens et al., 2022).

Energetic Materials Research

Pyrazine energetic compounds are studied for their application in high-nitrogen-containing azine energy materials, highlighting their potential in improving the burning rate of propellants, reducing sensitivity, and enhancing detonation performance in mixed explosives. This showcases the broad application prospect of azine energetic compounds in energetic materials (Yongjin & Shuhong, 2019).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with the pyrrolopyrazine scaffold, to which our compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound has significant effects at the molecular and cellular level .

特性

IUPAC Name |

(4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCONNNJMUCBRSP-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC2=CC=CN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

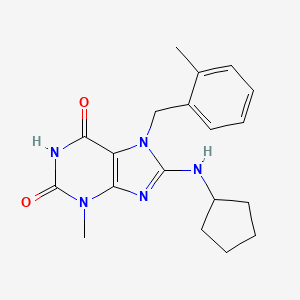

![12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide](/img/structure/B2712857.png)

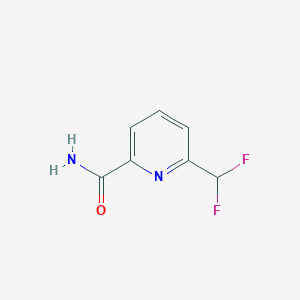

![1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2712859.png)

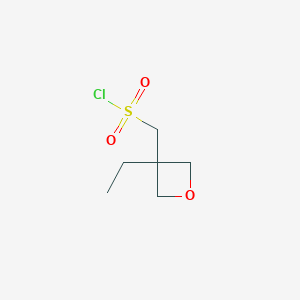

![4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide](/img/structure/B2712873.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2712877.png)

![Tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2712879.png)